REACTION_CXSMILES
|
[C:1](=[O:4])([O-])O.[K+].[CH3:6][OH:7].[N:8]1[C:15](Cl)=[N:14][C:12](Cl)=[N:11][C:9]=1[Cl:10]>C(OCC)(=O)C>[Cl:10][C:9]1[N:11]=[C:12]([O:7][CH3:6])[N:14]=[C:15]([O:4][CH3:1])[N:8]=1 |f:0.1|
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Name
|
|
Quantity
|
52.6 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[K+]
|
Name
|
|
Quantity
|
80.1 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
46.1 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
10 °C
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Type
|
CUSTOM
|
Details
|
With stirring at a temperature of not higher than 10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1-liter (1000-ml) four-necked flask equipped with a stirrer
|
Type
|
STIRRING
|
Details
|
by stirring at 20° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction solution was refluxed at 62° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The weight of the reaction solution from which a salt formed
|
Type
|
CUSTOM
|
Details
|
had been removed
|
Type
|
ADDITION
|
Details
|
Then, 150 ml of ethyl acetate and 200 ml of water were added
|
Type
|
CUSTOM
|
Details
|
followed by liquid separation
|
Type
|
WASH
|
Details
|
The organic layer was washed with 200 ml of water
|
Type
|
CONCENTRATION
|
Details
|
vacuum concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.4 g | |
YIELD: PERCENTYIELD | 87.5% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |